molecular formula C15H20N2O5 B3033454 2-[1-(3,4-Dimethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid CAS No. 1023919-67-6

2-[1-(3,4-Dimethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid

Cat. No.: B3033454
CAS No.: 1023919-67-6
M. Wt: 308.33 g/mol
InChI Key: FDEWUQADCXNEKR-UHFFFAOYSA-N
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Description

2-[1-(3,4-Dimethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid is a chemical compound with the molecular formula C15H20N2O5 and a molecular weight of 308.33 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a 3,4-dimethoxybenzyl group and an acetic acid moiety. It is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran (THF) and catalysts like triethylamine (TEA) to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-[1-(3,4-Dimethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-[1-(3,4-Dimethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid is utilized in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(3,4-Dimethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, or modulation of gene expression .

Comparison with Similar Compounds

2-[1-(3,4-Dimethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both the piperazine and acetic acid groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[1-[(3,4-dimethoxyphenyl)methyl]-3-oxopiperazin-2-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5/c1-21-12-4-3-10(7-13(12)22-2)9-17-6-5-16-15(20)11(17)8-14(18)19/h3-4,7,11H,5-6,8-9H2,1-2H3,(H,16,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDEWUQADCXNEKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCNC(=O)C2CC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601182708
Record name 1-[(3,4-Dimethoxyphenyl)methyl]-3-oxo-2-piperazineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601182708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1023919-67-6
Record name 1-[(3,4-Dimethoxyphenyl)methyl]-3-oxo-2-piperazineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1023919-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(3,4-Dimethoxyphenyl)methyl]-3-oxo-2-piperazineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601182708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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